

Application Notes and Protocols: Electrophysiological Effects of Zofenoprilat on Cardiac Cells

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Compound of Interest

Compound Name: Zofenoprilat

Cat. No.: B1230023

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known electrophysiological and related effects of **Zofenoprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, on cardiac cells. The information is compiled from preclinical studies and is intended to guide further research and drug development.

Introduction

Zofenopril is a sulfhydryl-containing ACE inhibitor with demonstrated cardioprotective effects beyond its primary role in blood pressure reduction.[1][2] Its active form, **Zofenoprilat**, exerts these effects through various mechanisms, including modulation of intracellular calcium handling and activation of signaling pathways that protect the heart from injury.[3][4][5] While direct electrophysiological studies on isolated cardiac ion channels are limited in publicly available literature, existing research provides valuable insights into its actions at the cellular and organ levels.

Data Presentation: Quantitative Effects of Zofenoprilat

The following tables summarize the key quantitative findings from preclinical studies on the effects of **Zofenoprilat** on cardiac cell parameters.

Table 1: Effects of **Zofenoprilat** on Sarcoplasmic Reticulum (SR) Calcium Handling in Isolated Rat Hearts

Parameter	Concentration of Zofenoprilat	Model	Effect	Reference
SR 45Ca ²⁺ Uptake	10 µM	Acute (120 min perfusion)	Significantly increased	[3][4]
SR 45Ca ²⁺ Uptake	15 mg/kg/day Zofenopril (chronic)	Chronic (15 days treatment)	Significantly increased	[3][4]
Calcium-Induced Calcium Release	10 µM	Acute (120 min perfusion)	Slightly, but not significantly, higher	[3][4]
SR Calcium Leak	10 µM	Acute (120 min perfusion)	Significantly increased	[3][4]

Table 2: In-Vivo Electrophysiological Effects of Zofenopril in a Rat Model of Doxorubicin-Induced Cardiotoxicity

Parameter	Zofenopril Dosage	Model	Effect	Reference
QalphaT Interval	15 mg/kg/day (oral)	Chronic Doxorubicin Treatment	Complete prevention of doxorubicin-induced lengthening	[6]

Experimental Protocols

Protocol 1: Measurement of Sarcoplasmic Reticulum (SR) Ca²⁺ Uptake in Cardiac Tissue

This protocol is adapted from studies investigating the effect of **Zofenoprilat** on SR calcium handling in isolated rat hearts.[3][4]

1. Animal Model and Heart Perfusion:

- Animal: Male Wistar rats.
- Perfusion: Isolate hearts and perfuse in Langendorff mode for 120 minutes with Krebs-Henseleit solution.
- Treatment Group: Perfuse with Krebs-Henseleit solution containing 10 μ M **Zofenoprilat**.
- Control Group: Perfuse with Krebs-Henseleit solution alone.

2. Tissue Preparation:

- At the end of the perfusion, homogenize the ventricular tissue in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).
- Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford or BCA).

3. $^{45}\text{Ca}^{2+}$ Uptake Assay:

- Prepare a reaction mixture containing (final concentrations): 50 mM Tris-HCl (pH 6.8), 5 mM MgCl_2 , 120 mM KCl, 5 mM ATP, 5 mM potassium oxalate, and varying concentrations of free Ca^{2+} buffered with EGTA.
- Add $^{45}\text{CaCl}_2$ to the reaction mixture.
- Initiate the reaction by adding a small amount of the cardiac tissue homogenate (e.g., 20-50 μ g of protein).
- Incubate at 37°C for a defined period (e.g., 2 minutes).
- Stop the reaction by rapid filtration through a 0.45 μ m Millipore filter.
- Wash the filters with a cold stop solution (e.g., the reaction buffer without ATP and $^{45}\text{Ca}^{2+}$) to remove non-sequestered $^{45}\text{Ca}^{2+}$.
- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate the rate of Ca^{2+} uptake as nmol of Ca^{2+} per mg of protein per minute.
- Compare the rates between the **Zofenoprilat**-treated and control groups.

Protocol 2: In-Vivo Electrocardiogram (ECG) Measurement in a Rat Model of Doxorubicin-Induced Cardiotoxicity

This protocol is based on a study evaluating the cardioprotective effects of Zofenopril against doxorubicin-induced cardiotoxicity.[\[6\]](#)

1. Animal Model and Treatment:

- Animal: Male rats (e.g., Wistar or Sprague-Dawley).
- Doxorubicin Group: Administer doxorubicin (e.g., 1.5 mg/kg, i.v.) once a week for 5 weeks.
- Zofenopril + Doxorubicin Group: Administer Zofenopril (15 mg/kg/day, orally in the diet) concurrently with the doxorubicin treatment.
- Control Group: Administer vehicle.
- Zofenopril Only Group: Administer Zofenopril alone.

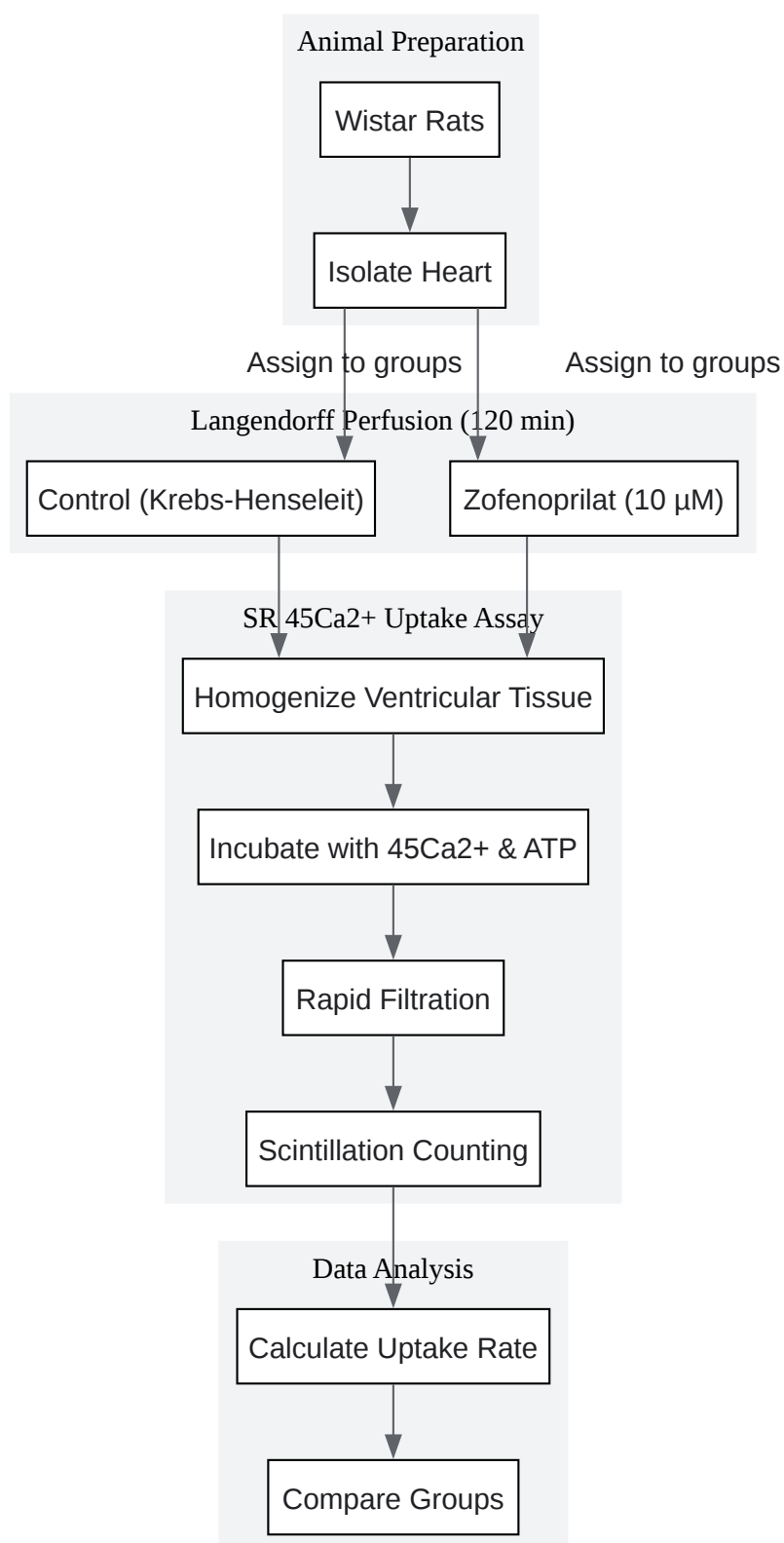
2. ECG Recording:

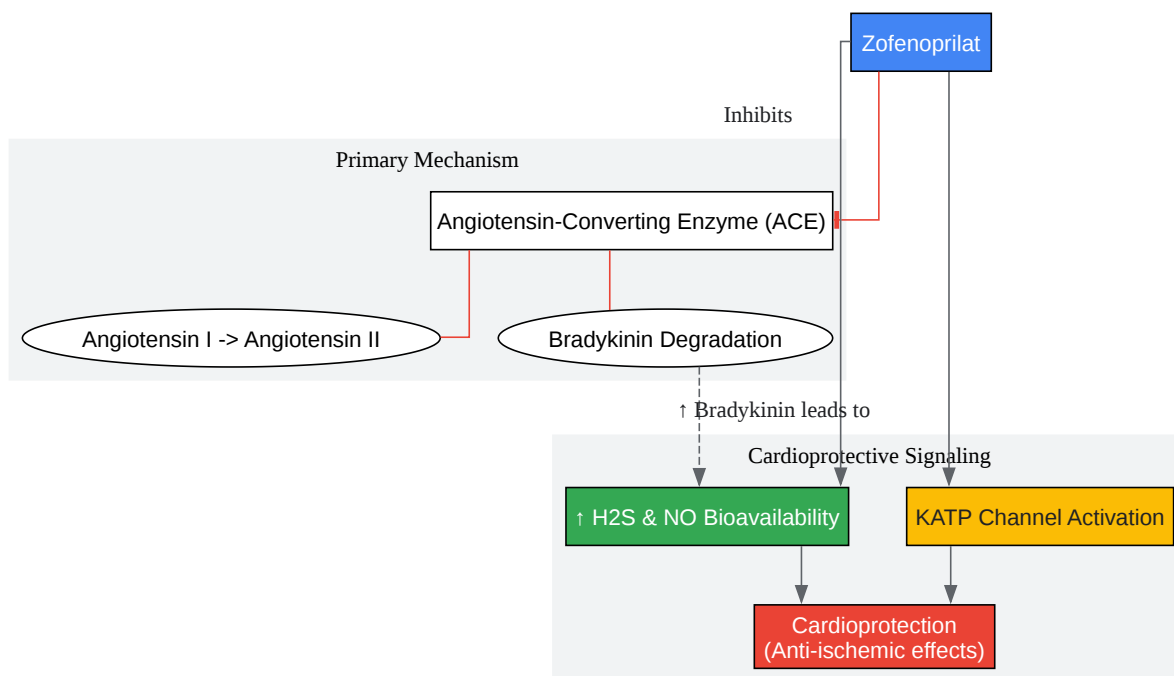
- At the end of the treatment period (and potentially at baseline and intermediate time points), anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).
- Place the rat in a supine position on a non-conductive surface.
- Attach subcutaneous needle electrodes to the limbs (Lead II configuration is common).
- Record the ECG for a stable period (e.g., 5-10 minutes) using a bio-amplifier and data acquisition system.

3. Data Analysis:

- Analyze the recorded ECG waveforms to measure key intervals, including the heart rate, PR interval, QRS duration, and the QalphaT interval (the rat equivalent of the QT interval).
- Compare the QalphaT interval between the different treatment groups to assess the effect of Zofenopril on doxorubicin-induced repolarization abnormalities.

Mandatory Visualizations





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